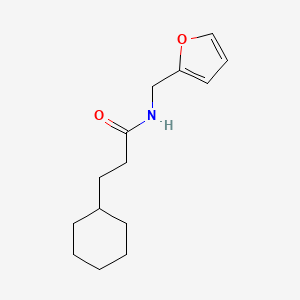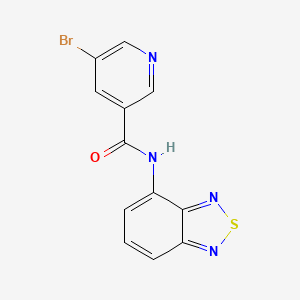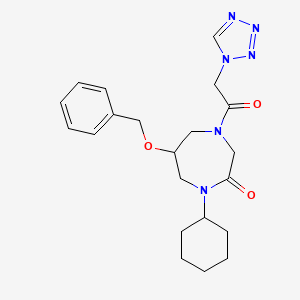![molecular formula C23H25NO7 B6096551 8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate](/img/structure/B6096551.png)
8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate, also known as NSC 95397, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including cancer research, drug development, and neuroscience. In
Wirkmechanismus
The exact mechanism of action of 8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate 95397 is not fully understood, but it is believed to act as a modulator of ion channels in the cell membrane. Specifically, this compound 95397 has been shown to inhibit the activity of the TRPM7 ion channel, which is involved in a variety of cellular processes, including cell proliferation, migration, and apoptosis.
Biochemical and Physiological Effects:
This compound 95397 has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, sensitization of cancer cells to chemotherapy and radiation therapy, and modulation of ion channel activity in the brain. Additionally, this compound 95397 has been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate 95397 in lab experiments is its versatility. This compound has been shown to have potential applications in a variety of fields, including cancer research, drug development, and neuroscience. Additionally, this compound 95397 is relatively easy to synthesize, which makes it more accessible for researchers. However, one limitation of using this compound 95397 in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are many potential future directions for research involving 8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate 95397. One area of interest is the development of more potent and selective modulators of TRPM7 ion channels. Additionally, this compound 95397 may have potential applications in the treatment of other diseases, such as cardiovascular disease and diabetes. Finally, further studies are needed to fully understand the mechanism of action of this compound 95397 and its potential implications for human health.
Synthesemethoden
8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate 95397 can be synthesized using a multi-step process involving several chemical reactions. The synthesis starts with the reaction of 2-methylquinoline with 4-chlorobutanol to form 8-[4-chlorobutoxy]-2-methylquinoline. This intermediate product is then reacted with 2-methoxyphenol in the presence of a base to form 8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline. Finally, this compound is converted to its oxalate salt form by reacting it with oxalic acid.
Wissenschaftliche Forschungsanwendungen
8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline oxalate 95397 has been studied for its potential use in cancer research, drug development, and neuroscience. In cancer research, this compound 95397 has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In drug development, this compound 95397 has been studied as a potential drug target for a variety of diseases, including Alzheimer's disease and Parkinson's disease. In neuroscience, this compound 95397 has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
8-[4-(2-methoxyphenoxy)butoxy]-2-methylquinoline;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3.C2H2O4/c1-16-12-13-17-8-7-11-20(21(17)22-16)25-15-6-5-14-24-19-10-4-3-9-18(19)23-2;3-1(4)2(5)6/h3-4,7-13H,5-6,14-15H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZMPMOIGVRHSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCCCOC3=CC=CC=C3OC)C=C1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-triethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B6096489.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-(4-methoxy-3-methylbenzyl)-N-(4-pyridinylmethyl)methanamine](/img/structure/B6096504.png)
![methyl 5-{1-[(2-hydroxyethyl)amino]butylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6096514.png)
![2-[4-[(6-fluoro-2-quinolinyl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6096522.png)
![3-(1,3-benzodioxol-5-yl)-5-(4-pyridinylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6096543.png)
![N-(3,5-dimethyl-4-isoxazolyl)-5-[1-(3-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6096552.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-ethylpiperazine](/img/structure/B6096555.png)

![5-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-pyrrolidinyl}-N-(2-hydroxyethyl)-2-thiophenecarboxamide](/img/structure/B6096567.png)
![1-[4-(2-ethoxyphenoxy)but-2-yn-1-yl]pyrrolidine hydrochloride](/img/structure/B6096570.png)
![3-bromo-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B6096577.png)
![ethyl 2-[(4-methylbenzoyl)amino]-5-[(5-methyl-2-furyl)methylene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6096585.png)